molecular formula C20H14 B159574 2-Phenylanthracene CAS No. 1981-38-0

2-Phenylanthracene

Cat. No. B159574
CAS RN: 1981-38-0
M. Wt: 254.3 g/mol
InChI Key: GPOMKCKAJSZACG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthracene derivatives, such as 2-Phenylanthracene, can be achieved through various methods. One such method involves the Suzuki/Sonogashira cross-coupling reactions . Another method involves the Wittig reaction, which forms the carbon–carbon double bond . The use of 1,2-bis(diphenylphosphino)ethane (DPPE) as a ligand has been reported to improve the yield of the anthraquinones .


Molecular Structure Analysis

The molecular structure of 2-Phenylanthracene is characterized by its extended aromatic and conjugated π-system . It contains a total of 37 bonds, including 23 non-H bonds, 22 multiple bonds, 1 rotatable bond, 22 aromatic bonds, 4 six-membered rings, and 2 ten-membered rings .


Chemical Reactions Analysis

Anthracene-based derivatives, such as 2-Phenylanthracene, have been synthesized using the Suzuki/Sonogashira cross-coupling reactions . The Wittig reaction is another method used for synthesizing alkenes, allowing for the precise location of the newly formed bond .


Physical And Chemical Properties Analysis

2-Phenylanthracene is characterized by its extended aromatic and conjugated π-system . It contains a total of 37 bonds, including 23 non-H bonds, 22 multiple bonds, 1 rotatable bond, 22 aromatic bonds, 4 six-membered rings, and 2 ten-membered rings .

Scientific Research Applications

Photophysical Properties and Derivatives

  • Conformationally-Stabilized Derivatives : 2-Phenylanthracene and its derivatives demonstrate significant thermal, optical, and electrical properties. These compounds, especially when integrated with carbon, oxygen, sulfur, and nitrogen atoms, exhibit properties suitable for light-emitting applications. Their molecular rigidity and charge carrier mobilities make them candidates for use in devices like OLEDs (Serevičius et al., 2013).

  • Electron-Donating Characteristics : A planarized version of 9-phenylanthracene has been studied for its increased electron-donating character. This modification led to a bathochromic shift in absorption and intense fluorescence, indicating its potential as a building block for fluorescent materials (Iwahara et al., 2016).

Applications in Electronic Devices

  • Organic Electroluminescent Devices : Studies on fluorescent vinyl polymers containing 9-phenylanthracene pendants have shown promise for use as an emitter layer in organic electroluminescent devices, with potential for producing green and blue light emissions (Shirai & Kido, 2002).

  • Blue-Light Emitters : Research on anthracene derivatives, particularly those with triphenylphosphine oxide groups, indicates their effectiveness as blue-light emitters in OLEDs. These materials' unique structure contributes to their high quantum efficiency and morphological stability (Chien et al., 2009).

  • Triplet-Triplet Annihilation Photon Upconversion : Anthracene-based molecules, including those with phenyl and thiophene substituents, have applications in triplet-triplet annihilation upconversion systems, which are important for designing blue-emitting materials (Gray et al., 2015).

Other Applications

  • Magnetic Properties : The synthesis of a 4-pyridyl-phenylanthracene-iminonitroxide radical has demonstrated potential in forming metal complexes with photo-excited high-spin states, which could have implications in magnetic property research (Mihara & Teki, 2007).

  • Photoacid Generation : 2-Phenylanthracene has been studied in the context of photoacid generation, particularly in the photodecomposition of diphenyliodonium hexafluorophosphate in an epoxy matrix, indicating its potential in initiating polymerization processes (Kura et al., 2001).

  • Torsional Potential Study : Investigations into the torsional potentials of 9-phenylanthracene in ground and excited states have provided insights into its molecular structure and properties, which are valuable for understanding its behavior in various applications (Sakata & Hara, 2003).

Safety And Hazards

While specific safety data for 2-Phenylanthracene was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Future Directions

The research on anthracene, a type of acene widely recognized as an organic semiconductor, has laid the groundwork for future advancements in the field . The continuous BN bonding synthesized through this research holds great potential for applications in organic semiconductors .

properties

IUPAC Name

2-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOMKCKAJSZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334120
Record name 2-Phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylanthracene

CAS RN

1981-38-0
Record name 2-Phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a flask, 5.00 g of 2-chloroanthracene, 4.3 g of phenylboronic acid, 538 mg of tris(dibenzylieneacetone)dipalladium(0), 494 mg of tricyclohexyl phosphine, 9.98 g of tripotassium phosphate, and 75 ml of toluene were put, and the solution was stirred at reflux temperature for 2 hours under argon atmosphere. After heating, 1.5 liter of toluene was added to the reaction liquid, the liquid was cooled to room temperature and then filtrated, and thus the filtrates were purified by silica gel column chromatography. The filtrates were concentrated in an evaporator, the concentrates were recrystallized in toluene, and thus 5.0 g of 2-phenylanthracene was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylieneacetone)dipalladium(0)
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
494 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 14.5 g of phenylboronic acid, 25.7 g of 2-bromoanthracene, 4.62 g of tetraxis(triphenylphosphine)palladium(0), 400 mL of toluene and 200 mL of a 2M aqueous solution of sodium carbonate were mixed. The resultant was refluxed with stirring for 8 hours. After cooling to room temperature, deposited crystals were separated by filtration. By repetition of recrystallization and washing of the obtained solids using toluene-hexane, 19.1 g (yield: 75%) of 2-phenylanthracene was obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
4.62 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 29.0 g of phenylboronic acid, 25.7 g of 2,6-dibromoanthracene, 4.62 g of tetrakis(triphenylphosphine) palladium(0), 800 mL of toluene, and 400 mL of a 2-M aqueous solution of sodium carbonate were loaded, and then the mixture was stirred for 8 hours under ref lux. After the mixture had been cooled to room temperature, the precipitated crystal was taken by filtration. The resultant solid was repeatedly recrystallized with toluene and hexane and washed. Thus, 25.0 g of 2-phenylanthracene were obtained (in 75% yield).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-M aqueous solution
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.62 g
Type
catalyst
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Yield
75%

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 14.5 g of phenylboronic acid, 25.7 g of 2-bromoanthracene, 4.62 g of tetrakis(triphenylphosphine)palladium(0), 400 mL of toluene and 200 mL of a 2M aqueous solution of sodium carbonate were charged, and the mixture was refluxed with stirring for 8 hours. After cooling to room temperature, deposited crystals were separated by filtration. The resulting solids were recrystallized with toluene-hexane and washed repeatedly, whereby 19.1 g (yield: 75%) of 2-phenylanthracene was obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
T Serevičius, P Adomėnas, O Adomėnienė, R Rimkus… - Dyes and …, 2013 - Elsevier
… For 2-phenylanthracene, additional simulations of the … and oscillator strength of the 2-phenylanthracene (compound 1), … geometry optimization of 2-phenylanthracene. The optimization …
Number of citations: 23 www.sciencedirect.com
JW Cook - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… 1 -Phenylanthracene resembles 1 -methylanthracene in its ready solubility and fusibility, whereas 2-phenylanthracene, like the 2-methyl compound, is sparingly soluble and high-…
Number of citations: 11 pubs.rsc.org
S Jeong, E Park, J Kim, SB Park, SH Kim… - Angewandte …, 2023 - Wiley Online Library
… The voltammogram of 2phenylanthracene exhibits the onset … lower than those of 2phenylanthracene and BNBN anthracene… levels compared to those of 2-phenylanthracene. Overall, the …
Number of citations: 4 onlinelibrary.wiley.com
MJ Rospondek, L Marynowski, A Chachaj, M Góra - Organic Geochemistry, 2009 - Elsevier
… on a HP-5MS column: (f) 9-phenylanthracene, (g) 1-phenylanthracene and (h) 2-phenylanthracene. … Hence, the compound can be identified as 2-phenylanthracene, the only possible β-…
Number of citations: 51 www.sciencedirect.com
DY Kondakov - Journal of The Society for Information Display, 2009 - Wiley Online Library
… naphthyl)-2-phenylanthracene show that the TTA contribution depends primarily on operating current density, reaching as much as 20–30% of the overall emission intensity at moderate …
Number of citations: 105 sid.onlinelibrary.wiley.com
D Bailey, N Seifi, VE Williams - Dyes and Pigments, 2011 - Elsevier
… We next turned our attention to the reactivity of 2-phenylanthracene (PA). Unlike the other derivatives discussed so far, this compound lacks functional groups at the 9- and 10-positions, …
Number of citations: 4 www.sciencedirect.com
Y Wang, D Fang, T Fu, MU Ali, Y Shi, Y He… - Materials Chemistry …, 2020 - pubs.rsc.org
… The introduction of side chains to the 2-phenylanthracene core increased the fluorescence efficiency of the anthracene derivatives. Transient decay profiles of AntPh-OC8, AntPh-C8 …
Number of citations: 25 pubs.rsc.org
T Serevičius, P Adomėnas, O Adomėnienė… - Dyes and …, 2015 - Elsevier
… In this work the new synthesis methodology and properties of a series of 2-phenylanthracene derivatives non-symmetrically modified at 9th and 10th positions are presented. The impact …
Number of citations: 17 www.sciencedirect.com
DW Werst - 1987 - elibrary.ru
The laser-induced fluorescence (LIF) spectroscopy of the origin region of the S (, 1)(<---) S (, 0) transition of each of the following molecules has been studied: 9-phenylanthrancene, 9-(3'…
Number of citations: 0 elibrary.ru
LH Klemm, EP Antoniades, G Capp, E Chiang… - … of Chromatography A, 1961 - Elsevier
… A total of six runs made with these same substrates all showed the adsorbability relationships 2-phenylanthracene >~ I-phenylanthracene > 9-phenylanthraeene in agreement with …
Number of citations: 26 www.sciencedirect.com

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